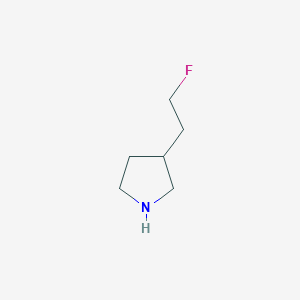
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound with a complex molecular structure that is of interest in various fields, including medicinal chemistry, pharmacology, and material sciences. It features a pyridazine ring fused with a cyclopropyl group, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring system followed by the introduction of the cyclopropyl group. Subsequent steps include the attachment of the pyrazole and sulfonamide groups under controlled conditions using specific reagents and catalysts to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow processes or batch reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is critical to maximize yield and purity. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the reaction progress and quality control.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Typically, the cyclopropyl group can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The oxopyridazine moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents including hydrogen gas in the presence of a palladium catalyst.
Nucleophiles like amines or alkoxides for substitution reactions.
Major Products Formed: The reactions yield various derivatives depending on the reaction conditions and reagents used. For instance, oxidation could produce a carboxylic acid derivative, while reduction might yield a hydroxylated compound.
Aplicaciones Científicas De Investigación
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a broad spectrum of applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in treating inflammatory diseases or cancers.
Industry: Employed in the development of new materials with specific physicochemical properties.
Mecanismo De Acción
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It is thought to inhibit enzyme activity or alter receptor function by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Research is ongoing to fully elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out among similar compounds due to its unique structural features and biological activity:
Similar Compounds: Examples include N-ethyl-3,5-dimethylpyrazole-4-sulfonamide and 3-cyclopropyl-6-oxopyridazine derivatives.
Uniqueness: The combination of the cyclopropyl and oxopyridazine moieties provides a distinct electronic configuration and steric profile, which can result in unique interactions with biological targets compared to its analogs.
This compound’s structural complexity and multifunctional nature make it a valuable subject of study with potential wide-ranging applications in science and industry.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-9-14(10(2)17-16-9)23(21,22)15-7-8-19-13(20)6-5-12(18-19)11-3-4-11/h5-6,11,15H,3-4,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXOGQOHKKMLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-8-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2439106.png)

![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2439110.png)



![4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2439117.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2439121.png)
![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2439128.png)
